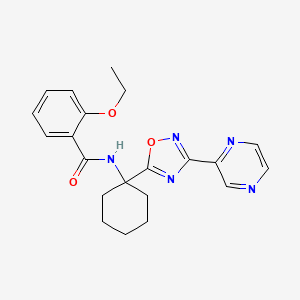![molecular formula C22H21N5O3 B2874465 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105202-55-8](/img/structure/B2874465.png)
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound characterized by a pyrazolo[3,4-d]pyridazin core with a diverse range of functional groups. It is of interest due to its potential pharmacological and biochemical applications, as well as its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic synthesis. The synthetic route generally includes:
Formation of the pyrazolo[3,4-d]pyridazin scaffold from corresponding starting materials through condensation and cyclization reactions.
Functionalization of the scaffold by introducing the cyclopropyl, o-tolyl, and furan-2-ylmethyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions.
Industrial Production Methods
For large-scale production, the process needs to be optimized to ensure high yield and purity, typically involving:
Selection of cost-effective raw materials and reagents.
Scaling up the reaction conditions while ensuring efficient heat and mass transfer.
Implementation of purification techniques such as recrystallization and chromatography to achieve desired product quality.
Análisis De Reacciones Químicas
Types of Reactions The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl ring to more oxidized forms.
Reduction: Reduction of the pyrazolo[3,4-d]pyridazin scaffold.
Substitution: Electrophilic or nucleophilic substitution at reactive sites.
Common Reagents and Conditions
Common reagents used include:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substituents like halogenating agents for electrophilic substitution.
Major Products
The reactions typically produce:
Oxidized or reduced derivatives.
Substituted analogs with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry The compound’s structural complexity makes it a valuable subject for studying reaction mechanisms and exploring synthetic methodologies.
Biology and Medicine
Industry
The compound might be used in material science for creating novel materials with specific electronic or photonic properties.
Mecanismo De Acción
Molecular Targets and Pathways The exact mechanism of action is highly specific to its structure and the target biological system. Typically, it might:
Bind to particular enzymes or receptors, modulating their activity.
Influence cellular pathways by altering signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Other pyrazolo[3,4-d]pyridazin derivatives.
Compounds with similar functional groups, like benzylacetamide derivatives.
Uniqueness
What sets 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide apart is the specific combination of functional groups that grant it unique reactivity and potential biological activity.
This compound's diversity in structure and function makes it a cornerstone for further research and application in various scientific fields.
Propiedades
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-5-2-3-7-18(14)27-21-17(12-24-27)20(15-8-9-15)25-26(22(21)29)13-19(28)23-11-16-6-4-10-30-16/h2-7,10,12,15H,8-9,11,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRQIMAJLJIIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyclopropyl-5-fluoro-6-{4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2874382.png)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-17-Acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2874383.png)
![1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2874384.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride](/img/structure/B2874388.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2874389.png)
![2-[[1-(Difluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2874391.png)


![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2874395.png)
![2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2874396.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2874397.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
